1-(Thian-4-yl)-4-[2-(trifluoromethoxy)benzenesulfonyl]-1,4-diazepane
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Overview
Description
1-(Thian-4-yl)-4-[2-(trifluoromethoxy)benzenesulfonyl]-1,4-diazepane is a complex organic compound that features a diazepane ring substituted with a thian-4-yl group and a trifluoromethoxyphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thian-4-yl)-4-[2-(trifluoromethoxy)benzenesulfonyl]-1,4-diazepane typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate diamines with suitable electrophiles under controlled conditions.
Introduction of the Thian-4-yl Group: This step may involve the use of thian-4-yl halides or sulfonates in the presence of a base to facilitate nucleophilic substitution.
Attachment of the Trifluoromethoxyphenylsulfonyl Group: This can be done using trifluoromethoxyphenylsulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(Thian-4-yl)-4-[2-(trifluoromethoxy)benzenesulfonyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The thian-4-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The diazepane ring can be reduced under hydrogenation conditions.
Substitution: The trifluoromethoxyphenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon under hydrogen gas.
Substitution: Bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced diazepane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Thian-4-yl)-4-[2-(trifluoromethoxy)benzenesulfonyl]-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Thian-4-yl)-4-[2-(trifluoromethoxy)benzenesulfonyl]-1,4-diazepane depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethoxyphenylsulfonyl group can enhance the compound’s binding affinity and specificity through interactions with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
1-(Thian-4-yl)-4-phenylsulfonyl-1,4-diazepane: Lacks the trifluoromethoxy group, which may result in different binding properties and biological activity.
1-(Thian-4-yl)-4-[2-(methoxy)phenyl]sulfonyl-1,4-diazepane: Contains a methoxy group instead of a trifluoromethoxy group, which can affect its chemical reactivity and interactions.
Uniqueness: 1-(Thian-4-yl)-4-[2-(trifluoromethoxy)benzenesulfonyl]-1,4-diazepane is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(thian-4-yl)-4-[2-(trifluoromethoxy)phenyl]sulfonyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O3S2/c18-17(19,20)25-15-4-1-2-5-16(15)27(23,24)22-9-3-8-21(10-11-22)14-6-12-26-13-7-14/h1-2,4-5,14H,3,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHMPXANNANDOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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